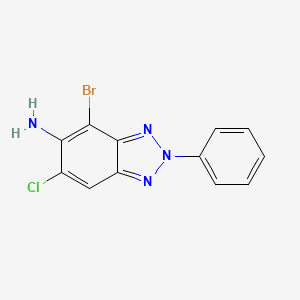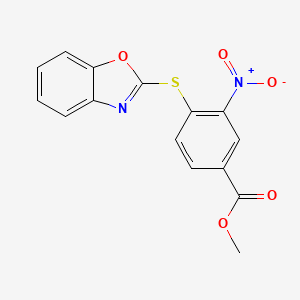![molecular formula C21H32N2O4 B5520161 [(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)
[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds involves multiple steps, including ring formation, functionalization, and stereoselective manipulations. For instance, studies on similar structures highlight the importance of reactions like ring opening followed by ring closure to afford novel heterocyclic compounds with potential bioactivities (Halim & Ibrahim, 2022). These processes often utilize starting materials such as morpholine derivatives and undergo transformations to introduce various functional groups.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is characterized using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal structure of related compounds reveals the presence of intermolecular hydrogen bonds and the adoption of specific conformations by the rings involved, contributing to the molecule's stability (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds can be inferred from their functional groups and molecular framework. Reactions involving morpholine rings and pyrrolidin derivatives often include nucleophilic substitutions, electrophilic additions, and the formation of intramolecular bonds, leading to diverse chemical properties and potential applications in various fields.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, depend on the molecular structure and substituents. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and drug formulation.
Chemical Properties Analysis
Chemical properties are closely related to the compound's functional groups and molecular geometry. Studies on related compounds indicate that the presence of heteroatoms, aromatic systems, and specific stereochemistry can significantly influence their chemical reactivity, interaction with biological targets, and overall chemical stability.
For more comprehensive insights into the synthesis, structure, and properties of complex heterocyclic compounds and their derivatives, additional research and experimental data are necessary. The current body of work on related structures provides a foundation for understanding their chemistry and potential applications.
References:
- Halim, S. A., & Ibrahim, M. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Advances, 12, 13135-13153.
- Prasad, S., Anandakumar, C., Raghu, A., Reddy, K. R., Urs, M., & Naveen, S. (2018). Synthesis, structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle. Chemical Data Collections.
properties
IUPAC Name |
[(3R,4R)-3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-4-26-20-8-6-5-7-19(20)21(25)23-12-17(18(13-23)14-24)11-22-9-15(2)27-16(3)10-22/h5-8,15-18,24H,4,9-14H2,1-3H3/t15-,16+,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALJGBPYFUPLIA-XMTFNYHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C(C2)CO)CN3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N2C[C@H]([C@H](C2)CO)CN3C[C@H](O[C@H](C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)
![8-(2,3-difluoro-4-methylbenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520126.png)
![3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520139.png)
![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)

![3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine](/img/structure/B5520153.png)

![11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazone](/img/structure/B5520165.png)
![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5520168.png)
![5-chloro-2-methoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520176.png)
![(1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520182.png)
![9-(3-fluoro-5-methylbenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520188.png)